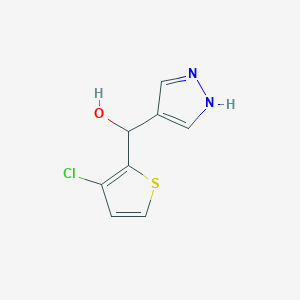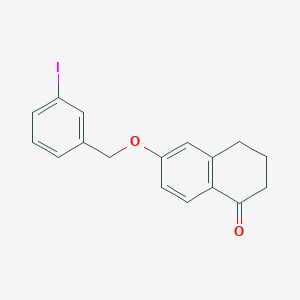
6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of an iodobenzyl group attached to a dihydronaphthalenone core
Métodos De Preparación
The synthesis of 6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-iodobenzyl alcohol with a suitable naphthalenone derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-cancer agent or in the treatment of other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 6-((3-Iodobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one include:
6-[(3-Iodobenzyl)oxy]-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purin-2-amine: This compound shares the iodobenzyl group but has a different core structure, leading to distinct chemical and biological properties.
2-(Benzoylamino)-3-{4-[(3-iodobenzyl)oxy]-3-methoxyphenyl}acrylic acid: Another related compound with an iodobenzyl group, used in different research contexts.
Propiedades
Fórmula molecular |
C17H15IO2 |
|---|---|
Peso molecular |
378.20 g/mol |
Nombre IUPAC |
6-[(3-iodophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15IO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |
Clave InChI |
KIBIRZJNUQTZDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)I)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


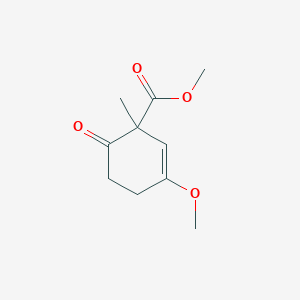
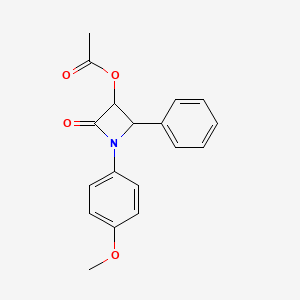
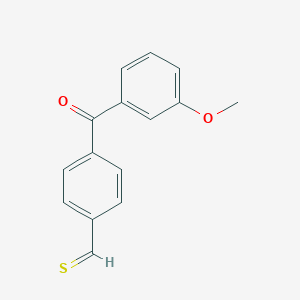

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)

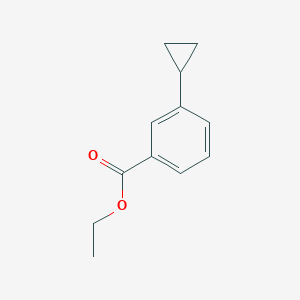
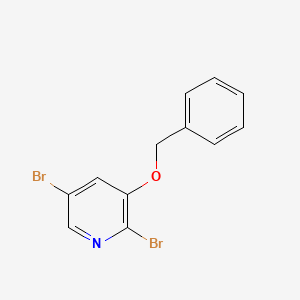
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
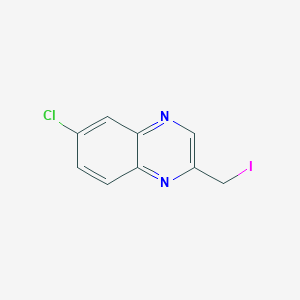


![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
